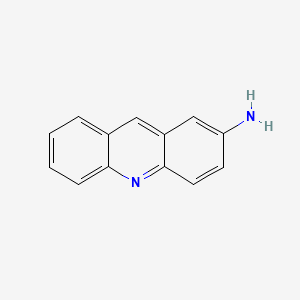

2-Aminoacridine

Description

Overview of Acridine (B1665455) Derivatives in Life Sciences and Biology

Acridine derivatives are a class of nitrogen-containing heterocyclic compounds that have been a subject of extensive study in biology and the life sciences. tandfonline.comacs.org First isolated from coal tar in the 19th century, these compounds were initially used as dyes due to their fluorescent properties. chemblink.comrsc.org Their therapeutic potential was recognized in the early 20th century, leading to the use of derivatives like proflavine (B1679165) and euflavine as antibacterial agents during World War I. rsc.org

The biological activity of many acridine derivatives stems from their planar, tricyclic structure, which allows them to intercalate between the base pairs of DNA. chemblink.com This interaction can interfere with critical cellular processes such as DNA replication and transcription, forming the basis for their investigation as therapeutic agents. chemblink.com Research has demonstrated a wide spectrum of biological activities for this class of compounds, including anticancer, antimicrobial, antiviral, antimalarial, and antiparasitic properties. tandfonline.comrsc.orgresearchgate.net Beyond direct DNA binding, some derivatives also exert their effects by inhibiting key enzymes involved in DNA topology and maintenance, such as topoisomerases. researchgate.net Furthermore, the inherent fluorescence of the acridine core has made these compounds valuable as stains and probes for visualizing nucleic acids and other cellular components. chemblink.comnih.gov

Historical Context of 2-Aminoacridine Research

While the acridine scaffold and its more famous derivatives like 9-aminoacridine (B1665356) (aminacrine) and proflavine (3,6-diaminoacridine) have been studied since the early 1900s, research focusing specifically on the this compound isomer came later. chemblink.comnih.gov Early synthetic methods, such as the Bernthsen acridine synthesis, provided general access to the acridine core, paving the way for the creation of various substituted analogues. rsc.org A 1948 publication detailed a new synthesis for aminoacridines using formic acid and diarylamines, reflecting the ongoing interest in developing synthetic routes to these compounds. rsc.org

Specific investigation into the properties of this compound appears in the literature in the latter half of the 20th century. A notable 1982 study that screened 295 different acridine compounds as potential fluorescent probes in cytochemistry identified this compound as being effective for staining lipid droplets. nih.gov This distinguished it from other isomers, such as 3-aminoacridine and 9-aminoacridine, which showed strong metachromatic staining of basophilic (acidic) cellular structures. nih.gov This historical research highlighted that the position of the amino group on the acridine ring significantly influences the compound's properties and its interactions with biological substrates.

Significance of this compound in Current Research Paradigms

In contemporary research, this compound has found renewed significance in several specialized fields, moving beyond general biological screening to highly specific applications in analytical and synthetic chemistry.

A primary area of current interest is its application in mass spectrometry. A 2021 study was the first to systematically investigate all five monoaminoacridines (1-, 2-, 3-, 4-, and 9-aminoacridine) as potential matrices for negative ion mode matrix-assisted laser desorption/ionization mass spectrometry (MALDI(-)-MS). acs.org This research found that all five isomers, including this compound, can be successfully used as matrix materials for analyzing complex samples, such as those encountered in cultural heritage studies. acs.org This established a novel and important application for this compound in modern analytical science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | acridin-2-amine | nih.gov |

| CAS Number | 581-28-2 | nih.gov |

| Molecular Formula | C₁₃H₁₀N₂ | nih.govwikipedia.org |

| Molar Mass | 194.23 g/mol | nih.govwikipedia.org |

| Appearance | Solid | |

| Melting Point | 218 °C |

The compound also serves as a valuable building block in modern organic synthesis. Researchers have successfully used this compound as a starting material to construct Tröger's bases, which are complex, chiral molecules with a distinct V-shape. researchgate.netsemanticscholar.org These resulting structures are of significant interest because their unique geometry allows them to interact with DNA in ways different from simple intercalators, making them useful as probes for DNA conformations. tandfonline.comresearchgate.net

Furthermore, the fluorescent properties of the acridine scaffold continue to be exploited. While this compound itself has been identified as a fluorescent probe for lipids, its derivative, 2-aminoacridone, has become a widely used fluorescent label for the analysis of glycans and saccharides. nih.govsigmaaldrich.comnih.gov This derivatization allows for the highly sensitive detection of complex carbohydrates via techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, which is critical in the field of glycobiology. sigmaaldrich.comnih.gov

Table 2: Comparative Performance of Aminoacridine Isomers as MALDI(-)-MS Matrices

| Aminoacridine Isomer | Ease of Obtaining Spectra | Average Number of Ions Identified | Dependence on Sample-to-Matrix Ratio |

|---|---|---|---|

| 1-Aminoacridine | Moderate | Moderate | High |

| This compound | Moderate | Moderate | High |

| 3-Aminoacridine | High | High | Low |

| 4-Aminoacridine (B1666315) | High | High | Low |

| 9-Aminoacridine | Moderate | Moderate | Moderate |

This table is a qualitative summary based on findings from a 2021 study where 3- and 4-aminoacridine were found to outperform the other isomers. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

acridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206818 | |

| Record name | 2-Acridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-28-2 | |

| Record name | 2-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modifications of 2 Aminoacridine

Methodologies for 2-Aminoacridine Synthesis

The synthesis of the acridine (B1665455) scaffold and its derivatives can be achieved through various established methods. These routes often involve condensation reactions followed by cyclization to form the characteristic tricyclic structure.

Conventional Synthetic Routes

Historically, the synthesis of aminoacridines has been accomplished through methods like the Bernthsen and Ullmann syntheses. The Bernthsen acridine synthesis involves the reaction of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.org While effective, this method requires harsh conditions. For instance, heating a diarylamine with formic acid can produce 9-substituted acridines. wikipedia.org A variation of this involves reacting N-phenyl-m-phenylenediamine with formic acid and hydrogen chloride to yield this compound. rsc.org

The Ullmann condensation is another classical approach. This method typically involves the condensation of an aniline (B41778) with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid. pharmaguideline.com This intermediate is then cyclized using an agent like phosphorus oxychloride (POCl3) to yield a 9-chloroacridine (B74977), which can be subsequently converted to the desired aminoacridine. pharmaguideline.com Microwave-assisted Ullmann condensation has been shown to be an efficient method for synthesizing related quinazolinones. researchgate.net

A notable synthesis of this compound involves heating 3-aminodiphenylamine with formic acid. By adjusting the amount of mineral acid, the formation of this compound can be favored over the 2,8-diaminoacridine byproduct, achieving yields of up to 60%. rsc.org

Table 1: Comparison of Conventional Synthesis Methods

| Method | Reactants | Conditions | Key Intermediates |

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, 200-270°C | 9-Substituted Acridine |

| Ullmann Condensation | Aniline, o-Chlorobenzoic Acid | POCl₃ for cyclization | Diphenylamine-2-carboxylic acid, 9-Chloroacridine |

| Modified Bernthsen | 3-Aminodiphenylamine, Formic Acid | Controlled mineral acid | This compound |

Efficient One-Pot Synthesis Techniques for 9-Aminoacridine (B1665356) Derivatives

Modern synthetic chemistry often favors one-pot reactions due to their efficiency, reduced waste, and simpler procedures. Several one-pot methods for the synthesis of 9-aminoacridine derivatives have been developed. These approaches avoid the need for isolating intermediates, which is often required in more traditional multi-step syntheses that can involve harsh conditions and laborious purification. google.com

One such efficient method involves the condensation of dimedone, an aromatic aldehyde, and an amine in the presence of a catalyst. For example, a multi-component reaction of dimedone, aromatic aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines can be catalyzed by lanthanum chloride (LaCl₃) under solvent-free conditions to produce acridine derivatives. researchgate.net Another approach describes a one-pot condensation of sartalone, substituted aldehydes, and liquor ammonia (B1221849) in polyethylene (B3416737) glycol (PEG-400) as a green solvent at mild temperatures. globalresearchonline.net

A patented method details a one-pot process for preparing 9-aminoacridine and its derivatives by reacting a 9-chloro or 9-bromoacridine (B1601883) with an amine in a polar aprotic solvent at 70-120 °C. This method is noted for its short synthetic route, simple operation, high yield, and low cost. google.com

Synthesis of Aza-Acridine Aminoderivatives

Aza-acridines, where a carbon atom in the acridine core is replaced by a nitrogen atom, are also of significant interest. The synthesis of amino-substituted aza-acridines often starts from precursors like chloro-substituted aza-acridones. For instance, 1-chloro-4-nitro-11H-pyrido[2,1-b]quinazolin-11-one can be synthesized from 2,6-dichlorobenzoic acid and 2-aminopyridine (B139424), followed by intramolecular cyclization. mdpi.com This nitro-substituted aza-acridone can then be used to introduce various amino side chains. mdpi.comuoa.gr The stability of these aza-acridine derivatives is highly dependent on the substitution pattern on the core structure. mdpi.com

Derivatization Strategies of this compound and its Analogues

The modification of the this compound scaffold is a key strategy for developing new compounds with specific properties. This often involves reactions at the amino group or on the acridine ring itself.

Halogenation and Methylation Effects on Derivatives

Halogenation, the introduction of halogen atoms, is a common modification in medicinal chemistry. libretexts.org While specific studies focusing solely on the halogenation of this compound are not prevalent in the provided context, the broader field of acridine chemistry shows that halogenated derivatives are frequently synthesized. For example, 6,9-dichloro-2-methoxyacridine (B108733) is a common starting material for creating various 9-aminoacridine derivatives. rsc.org Copper-promoted cascade reactions can be used to synthesize 2-halo-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and alkynoic acids, demonstrating a method for C-halogen bond formation. rsc.org

Methylation can also significantly impact the properties of acridine derivatives. The introduction of a methyl group can influence the electronic and steric properties of the molecule. For instance, 3-methylacridine (B12685557) can be nitrated to form 3-methyl-4-nitroacridine. thieme-connect.comclockss.org Furthermore, the methylation of DNA, specifically at CpG sites, has been shown to increase the binding affinity of certain 9-aminoacridine carboxamide-platinum complexes. nih.gov The DNA adenine (B156593) methylase gene (dam) in Salmonella typhimurium has been shown to influence the susceptibility of the organism to mutagenesis induced by 9-aminoacridine. nih.gov

Introduction of Heterocyclic Moieties (e.g., thiazolyl, thiadiazolyl)

Attaching other heterocyclic rings to the acridine structure is a widely used strategy to create novel derivatives. Thiazole and thiadiazole moieties are frequently incorporated.

The synthesis of N-(heterocyclic)-9-aminoacridine derivatives, such as N-thiazolyl-9-aminoacridine and N-(1,3,4-thiadiazolyl)-9-aminoacridine, has been reported. researchgate.netresearchgate.netzhangqiaokeyan.com These compounds are typically synthesized by reacting 9-chloroacridine with the corresponding heterocyclic amine. researchgate.net

Similarly, acridine derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized. One method involves the reaction of 9-isothiocyanatoacridines with different amines. ptfarm.pl Another approach is the synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) containing acridine compounds. nih.gov The synthesis of various other thiadiazole derivatives has also been explored for different applications. mdpi.commdpi.com

Table 2: Examples of Heterocyclic Acridine Derivatives

| Derivative Name | Heterocyclic Moiety | Synthetic Precursors | Reference |

| N-thiazolyl-9-aminoacridine | Thiazole | 9-chloroacridine, 2-aminothiazole | researchgate.net |

| N-(1,3,4-thiadiazolyl)-9-aminoacridine | 1,3,4-Thiadiazole | 9-chloroacridine, 2-amino-1,3,4-thiadiazole | researchgate.net |

| Acridine-Thiadiazole-Sulfonamides | 1,3,4-Thiadiazole | Amino acridine, sulfonyl chlorides | nih.gov |

Covalent Linkage to Oligodeoxynucleotides

The covalent attachment of acridine derivatives to oligodeoxynucleotides (ODNs) is a strategy employed to enhance the binding affinity and stability of the resulting nucleic acid duplexes. The planar acridine ring can intercalate into the DNA double helix, providing additional binding energy. pnas.org

One common approach involves modifying a derivative, such as 2-methoxy-6-chloro-9-aminoacridine, for covalent linkage. acs.orgnih.gov This can be achieved by first synthesizing an active ester of the acridine derivative, for example, N-hydroxysuccinimidyl N-[9-(6-chloro-2-methoxy)acridinyl]-6-aminocaproate. acs.orgnih.gov This activated form can then be coupled to an amino group introduced onto the ODN.

The point of attachment on the ODN can be varied. Linkage can occur at the 5' or 3' terminus, at an internal position via a modified base like 5-deoxyuridine, or through an internucleotide phosphorothiolate (B1257650) linkage. acs.org A particularly sophisticated method involves incorporating a stereochemically defined aminodiol, such as L-threoninol, to create an artificial abasic site within the ODN sequence. acs.orgnih.gov The amino group of this moiety then serves as the anchor point for the acridine derivative.

Research has shown that the covalent linkage of the acridine ring compensates for the destabilization caused by an abasic site in a DNA duplex. acs.orgnih.gov The fluorescence quantum yield of the acridine is notably enhanced upon conjugation to the ODN and further increases upon the formation of a double-stranded duplex, indicating that the tethered acridine ring selectively intercalates into the adjacent abasic site. acs.orgnih.gov

| Acridine Derivative | Linkage Strategy | Attachment Site on ODN | Key Finding |

| 2-methoxy-6-chloro-9-aminoacridine | Postsynthetic modification via active ester | Artificial abasic site (L-threoninol) | Acridine compensates for duplex destabilization from abasic site. acs.orgnih.gov |

| 2-methoxy-6-chloro-9-aminoacridine | Polymethylene linker | 3'-position, 5'-position, internucleotide phosphorothiolate | Binding properties are influenced by the attachment site. acs.org |

| 2-methoxy-6-chloro-9-aminoacridine | Pentamethylene linker | 5' or 3' phosphate (B84403) | The intercalating agent provides additional binding energy to the ODN. pnas.org |

Conjugation with Metal Complexes (e.g., Pd(II), Pt(II))

Acridine derivatives, including 9-aminoacridine, can act as ligands in the formation of coordination complexes with transition metals like palladium(II) and platinum(II). These syntheses often aim to combine the DNA-intercalating properties of the acridine moiety with the covalent binding capabilities of the metal center.

A variety of Pd(II) and Pt(II) complexes with 9-aminoacridine (9-AA) have been prepared. acs.orgnih.gov For instance, reacting 9-aminoacridine with a cyclometalated palladium precursor like [Pd(dmba)(μ-Cl)]₂ (where dmba is N,N-dimethylbenzylamine) in the presence of triphenylphosphine (B44618) (PPh₃) can yield cationic complexes such as [Pd(dmba)(N10-9AA)(PPh₃)]ClO₄. acs.orgnih.gov In this case, the acridine coordinates in a monodentate fashion through its endocyclic nitrogen atom (N10). researchgate.net A similar platinum(II) complex, [Pt(dmba)(N9-9AA)(PPh₃)]ClO₄, has also been synthesized, where the acridine coordinates through the exocyclic amino group (N9). acs.orgnih.gov

Another synthetic route involves the direct reaction of 9-aminoacridine with metal precursors like [PtCl₂(DMSO)₂]. This reaction can lead to the formation of a cycloplatinated compound, [Pt(9AA)Cl(DMSO)], where the 9-aminoacridine acts as a bidentate (C,N)⁻ ligand, forming a σ-bond between the platinum atom and a carbon atom of the acridine ring. scispace.comnih.gov Similarly, a dimeric palladium complex, [Pd(9AA)(μ-Cl)]₂, has been synthesized where two 9-aminoacridine molecules bind symmetrically to the metal ions through the imine nitrogen and a carbon atom (C1), forming a five-membered ring. scispace.comnih.govresearchgate.net This dimeric structure can be cleaved with ligands like triphenylphosphine or pyridine (B92270) to form monomeric complexes. scispace.comnih.gov

| Complex | Metal Center | Acridine Ligand | Coordination Mode | Reference |

| [Pd(dmba)(N10-9AA)(PPh₃)]ClO₄ | Palladium(II) | 9-Aminoacridine | Monodentate (N10) | acs.orgnih.gov |

| [Pt(dmba)(N9-9AA)(PPh₃)]ClO₄ | Platinum(II) | 9-Aminoacridine | Monodentate (N9) | acs.orgnih.gov |

| [Pd(9AA)(μ-Cl)]₂ | Palladium(II) | 9-Aminoacridine | Bidentate (N, C1)⁻ | scispace.comnih.gov |

| [Pt(9AA)Cl(DMSO)] | Platinum(II) | 9-Aminoacridine | Bidentate (C,N)⁻ | scispace.comnih.gov |

Synthesis of Boron-Containing Acridines

The incorporation of boron clusters into the acridine framework has been explored, primarily for applications in Boron Neutron Capture Therapy (BNCT). The strategy involves conjugating a boron-rich moiety, such as a carborane or a cobalt bis(dicarbollide) cage, to the acridine scaffold.

One successful method for creating these conjugates is the Copper(I)-catalyzed 1,3-dipolar cycloaddition, commonly known as a "click" reaction. mdpi.comresearchgate.net This approach involves two key steps. First, an azido-functionalized acridine is prepared. For example, a novel 9-azido derivative of acridine can be synthesized through the reaction of 9-methoxyacridine (B162088) with N₃CH₂CH₂NH₂. researchgate.net Second, this azidoacridine is reacted with a boron cluster that has been functionalized with an acetylene (B1199291) group. mdpi.com Refluxing the N⁹-azidoacridine with acetylenic derivatives of cobalt bis(dicarbollide) in ethanol (B145695) with a copper(I) iodide catalyst and a base like diisopropylethylamine (DIPEA) yields the desired 1,2,3-triazole-linked conjugate. mdpi.com

An alternative approach involves forming an amide bond between this compound and a carborane cluster. researchgate.net In this method, active esters containing carborane clusters are used to acylate the amino group of this compound, creating a stable amide linkage. researchgate.net

| Boron Moiety | Acridine Starting Material | Linkage Chemistry | Resulting Conjugate | Reference |

| Cobalt bis(dicarbollide) | 9-Azidoacridine | Cu(I)-catalyzed [3+2] cycloaddition ("click" reaction) | Triazole-linked cobalt bis(dicarbollide)-acridine | mdpi.comresearchgate.net |

| Carborane cluster | This compound | Amide bond formation (via active ester) | Carborane-amide-acridine | researchgate.net |

Formation of Tröger's Base Derivatives from this compound

Tröger's bases are chiral, V-shaped molecules formed by the reaction of an aromatic amine with a methylene (B1212753) source, typically formaldehyde, under acidic conditions. While the reaction is known for various anilines, its application to the acridine family is limited.

Research has demonstrated that this compound can successfully be used to synthesize a Tröger's base analog. semanticscholar.orgresearchgate.net The reaction is carried out by treating this compound with paraformaldehyde in trifluoroacetic acid at room temperature under an argon atmosphere. semanticscholar.org This procedure yields the "bent" isomer, 7,17-methano-6,7,16,17-tetrahydro-diacridino-[2,1-b:2',1'-f]- acs.orgCurrent time information in Bangalore, IN.-diazocine, where cyclization occurs towards the peri-position of the acridine rings. semanticscholar.org

The yield for this specific reaction is reported to be 45%. semanticscholar.org It is noteworthy that attempts to form Tröger's bases from other aminoacridine derivatives, such as 2-aminoacridin-9-one, under similar conditions were unsuccessful, highlighting the specific reactivity of the this compound substrate in this context. semanticscholar.orgresearchgate.net The resulting Tröger's base has been fully characterized using 1D and 2D NMR spectroscopy. semanticscholar.org

| Reactants | Reaction Conditions | Product | Yield | Reference |

| This compound, Paraformaldehyde | Trifluoroacetic acid, Room Temperature, 24h | 7,17-methano-6,7,16,17-tetrahydro-diacridino-[2,1-b:2',1'-f]- acs.orgCurrent time information in Bangalore, IN.-diazocine | 45% | semanticscholar.org |

Molecular Interactions and Mechanisms of Action

DNA Interaction Studies

2-Aminoacridine and its related compounds are well-documented DNA intercalators. This mode of binding, along with other forms of DNA interaction, is central to their mechanism of action.

Intercalation involves the insertion of a planar molecule, such as the acridine (B1665455) ring system, between the base pairs of the DNA double helix. This process is a primary mode of interaction for many acridines.

The ability of the this compound nucleus to intercalate into the DNA base pair stack is crucial for its biological activity. mdpi.com The planar, aromatic nature of the acridine ring system allows it to fit snugly between the stacked base pairs of double-stranded DNA. google.com This insertion causes a distortion in the DNA structure, leading to an extension and unwinding of the helix. google.com The stability of the resulting drug-DNA complex is vital for the subsequent biological effects. For therapeutic efficacy, potential acridine-based drugs must maintain this planar aromatic structure. mdpi.com The process of intercalation is a key characteristic of many biologically active polycyclic aromatic molecules. google.com The mutagenic properties of compounds like 9-aminoacridine (B1665356) are attributed to this intercalative binding, which can lead to the insertion or deletion of DNA base pairs. tandfonline.comresearchgate.net

While intercalation is a general mechanism, certain aminoacridine derivatives exhibit a degree of sequence selectivity in their DNA binding. Studies have focused on designing nitrogen mustards linked to a 9-aminoacridine core to target guanine-rich (G-rich) regions of DNA. nih.gov These compounds have shown a preferential reaction at guanine (B1146940) residues that are followed by another guanine. nih.gov The length of the spacer chain connecting the alkylating group to the acridine ring influences the preference for alkylating different guanine-N7 positions within a DNA sequence. nih.gov For instance, derivatives with shorter spacer chains (two or three methylenes) showed almost complete suppression of reaction at 5'-GT-3' sequences, whereas compounds with longer spacers reacted strongly at these sites. nih.gov This selectivity is consistent with an initial noncovalent binding to DNA, facilitated by the acridine moiety, prior to the alkylation of guanine. nih.gov The ability of some small molecules to selectively target G-quadruplexes, which are structures formed in G-rich sequences, highlights the importance of sequence-specific interactions. researchgate.net

| Spacer Chain Length (Methylene Units) | Reactivity at 5'-GG-3' Sequences | Reactivity at 5'-GT-3' Sequences | Overall DNA-Sequence Selectivity |

|---|---|---|---|

| 2-3 | Preferential | Almost completely suppressed | Increased |

| >4 | Preferential | Strong | Decreased |

Bis-acridine derivatives, which consist of two acridine units linked together, can engage in more complex DNA binding, including the cross-linking of DNA duplexes. A derivative with two 9-aminoacridine-4-carboxamide (B19687) units connected by a six-carbon linker has been shown to non-covalently cross-link two separate DNA duplexes. nih.gov In this structure, each acridine chromophore intercalates into a different DNA molecule. nih.gov The flexible linker then threads through the minor grooves of the DNA. nih.gov This ability to simultaneously bind to two DNA molecules represents a distinct and potent mode of DNA interaction. nih.govoup.com Specifically, the crystal structure of a bis(9-aminoacridine-4-carboxamide) derivative bound to d(CGTACG)2 molecules revealed this duplex cross-linking. nih.gov This type of interaction can induce significant topological changes in DNA. oup.com Other bis(9-aminoacridine-4-carboxamides) have been designed to bisintercalate into a single DNA molecule in a threading mode, where the side chains interact with the major groove and the linker resides in the minor groove. acs.orgresearchgate.netresearchgate.net

The binding of aminoacridines can induce significant conformational changes in DNA beyond simple unwinding. For example, the interaction of 9-aminoacridine can inhibit the transition of B-form DNA to Z-form or H(L)-form DNA. researchgate.net It has been observed that 9-aminoacridine binds strongly to the right-handed B-form and can convert the left-handed Z-form back to a bound, right-handed helical structure. researchgate.net The binding of bis-intercalators, such as diacridine derivatives, can lead to even more dramatic structural alterations. oup.com The angled intercalation of certain diacridines can cause extensive structural changes, resulting in a side-by-side arrangement of DNA duplexes and a transition from the typical B-form to an A-form-like conformation, which is accompanied by bending and overwinding. oup.com This demonstrates that the interaction of these compounds with DNA is not static but can actively remodel the nucleic acid's structure.

| Compound | Effect on DNA Structure | Reference |

|---|---|---|

| 9-Aminoacridine | Inhibits B-Z and B-H(L) transitions; converts Z-form to a right-handed form. | researchgate.net |

| Diacridine derivatives (bis-intercalators) | Induces side-by-side duplex arrangement; transition from B-form to A-form-like conformation with bending and overwinding. | oup.com |

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical targets for many anticancer drugs. Aminoacridine derivatives have been extensively studied as inhibitors of these enzymes. They can be broadly classified into two categories: topoisomerase poisons and catalytic inhibitors. nih.govmdpi.com Poisons act by stabilizing the covalent complex between the topoisomerase and DNA, leading to DNA strand breaks. nih.gov Catalytic inhibitors, on the other hand, interfere with the enzyme's activity without trapping the DNA-enzyme complex. nih.govmdpi.com

Substituted 9-aminoacridines have been shown to function as catalytic inhibitors of topoisomerase II. nih.goviiarjournals.org These compounds inhibit the enzyme's catalytic cycle before the formation of DNA strand breaks. iiarjournals.org This mechanism is distinct from topoisomerase poisons like etoposide. iiarjournals.org For example, certain 9-aminoacridine derivatives have been found to inhibit the catalytic activity of topoisomerase II without poisoning it, leading to cell cycle arrest and apoptosis. nih.gov While some 9-aminoacridines can also stabilize topoisomerase I-DNA adducts, this interaction may not always contribute to cell death, suggesting they can be non-lethal poisons of topoisomerase I. nih.gov The ability of the acridine nucleus to intercalate into DNA is considered vital for disrupting topoisomerase II activity by stabilizing a ternary complex of the drug, DNA, and the enzyme. mdpi.com

Differentiation Between Topoisomerase Poisons and Catalytic Inhibitors

Effects on DNA Replication and Transcription Processes

By interfering with the function of topoisomerases, this compound and its derivatives inevitably affect DNA replication and transcription. The stabilization of the cleavable complex by Topo II poisons acts as a physical barrier, stalling the movement of replication machinery. plos.org This inhibition of the replication process can lead to permanent double-strand breaks and other mutational errors, ultimately resulting in cell death. plos.org

Furthermore, the intercalation of acridine compounds into the DNA template can directly inhibit transcription. researchgate.net This is because the presence of the intercalated molecule can hinder the progression of RNA polymerase along the DNA strand. Some bis(9-aminoacridine-4-carboxamide) derivatives have been specifically designed as transcription template inhibitors. researchgate.net The structure of RNA, with its 2' hydroxyl group, makes it inherently less stable than DNA, and processes that disrupt the DNA template can have significant downstream effects on RNA synthesis and function. harvard.edu DNA intercalators can also lead to the degradation of RNA Polymerase II, further impacting transcription. oup.comoup.com

Interference with Telomerase Enzymes

Telomerase is another important cellular target for acridine-based compounds. arabjchem.orgresearchgate.net This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for unlimited cell division. xiahepublishing.com

Acridine derivatives, such as the trisubstituted acridine BRACO-19, have been developed to stabilize G-quadruplex structures, which can form in the telomeric DNA. asm.orgnih.gov By binding to and stabilizing these structures, these compounds can inhibit telomerase activity. asm.orgnih.gov This leads to the progressive shortening of telomeres with each cell division, which can eventually trigger cellular senescence or apoptosis. nih.gov The mechanism involves the displacement of proteins like hPOT1 from the telomere overhang, effectively "uncapping" the telomere ends. nih.gov

Ribosome Biogenesis Inhibition

Recent studies have highlighted the inhibition of ribosome biogenesis as a significant mechanism of action for 9-aminoacridine. mdpi.comnih.gov Ribosome biogenesis (RiBi) is a fundamental and highly energy-consuming process that is often upregulated in rapidly proliferating cancer cells. nih.govresearchgate.net

9-aminoacridine has been shown to inhibit both the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) and the subsequent processing of the pre-rRNA transcripts. mdpi.comnih.gov This dual inhibition leads to a rapid shutdown of the production of new ribosomes. mdpi.com The mechanism likely involves the intercalation of 9-aminoacridine into the GC-rich sequences of ribosomal DNA (rDNA), which blocks Pol I transcription. mdpi.comnih.gov Additionally, 9-aminoacridine can bind to RNA, which may contribute to its ability to disrupt the post-transcriptional processing of pre-rRNA. nih.gov Perturbations in ribosome biogenesis can activate cellular stress responses, including those mediated by the p53 tumor suppressor protein, which can contribute to the cytotoxic effects of the compound. nih.govresearchgate.net

Protein and Enzyme Interactions

The biological effects of this compound and its related compounds are rooted in their ability to interact with and modulate the function of critical proteins and enzymes. These interactions are central to their mechanisms of action.

Inhibition of Protein Kinases

Protein kinases are crucial enzymes that regulate a vast number of cellular processes by adding phosphate (B84403) groups to proteins. wikipedia.org Their inhibition can have significant therapeutic effects, particularly in diseases characterized by hyperactive kinase signaling, such as cancer and inflammatory conditions. wikipedia.org

Acridine derivatives have been identified as potent inhibitors of Protein Kinase C (PKC), a Ca2+/phospholipid-dependent enzyme. nih.gov Research shows that the inhibitory mechanism is complex, affecting both the catalytic and regulatory domains of PKC. nih.gov Kinetic analyses have demonstrated that the inhibition is competitive with respect to MgATP when using the catalytic fragment of the enzyme. nih.gov However, for the intact PKC enzyme, the inhibition is noncompetitive regarding MgATP but appears competitive with respect to phosphatidylserine (B164497) (PS) and sn-1,2-diacylglycerol (DAG). nih.gov This suggests that the primary inhibitory action of acridine compounds occurs at the regulatory domain, interfering with the enzyme's activation. nih.gov This inhibition of PKC is thought to contribute to the anti-tumor properties of some acridine derivatives. nih.gov

| Target | Inhibitory Mechanism | Affected Domain | Reference |

|---|---|---|---|

| Protein Kinase C (catalytic fragment) | Competitive with MgATP | Catalytic | nih.gov |

| Protein Kinase C (intact enzyme) | Competitive with Phosphatidylserine (PS) and Diacylglycerol (DAG) | Regulatory | nih.gov |

| Protein Kinase C (intact enzyme) | Noncompetitive with MgATP | Catalytic/Regulatory | nih.gov |

Interaction with Sigma (σ) Receptors

Sigma (σ) receptors are intracellular proteins found in high concentrations in the central nervous system and various peripheral tissues, including the liver and kidneys. They are classified into two main subtypes, σ-1 and σ-2. The σ-1 receptor is understood to be a unique ligand-operated molecular chaperone that modulates other proteins like ion channels and enzymes. mdpi.com The σ-2 receptor is overexpressed in many proliferating tumor cell lines, and its agonists have been shown to induce cell death, making it a target for cancer therapy. researchgate.net While a wide variety of compounds can bind to sigma receptors, specific interactions of this compound itself are not extensively detailed in the provided research. However, the study of ligands for these receptors is an active area of drug design for conditions ranging from psychiatric disorders to cancer.

Cholinesterase Inhibition

Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). heraldopenaccess.us Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. heraldopenaccess.usresearchgate.net

The acridine structure is a core component of potent cholinesterase inhibitors. mdpi.com The derivative 9-Aminoacridine is a known inhibitor of AChE, binding to the enzyme's Peripheral Anionic Site (PAS). mdpi.com A more extensively studied derivative, 1,2,3,4-tetrahydro-9-aminoacridine (THA), also known as Tacrine, was one of the first AChE inhibitors approved for clinical use. heraldopenaccess.us THA acts as a non-competitive inhibitor of acetylcholinesterase. cas.cz Studies have shown that it binds to a gamma-anionic site on the enzyme, leading to conformational changes that reduce the enzyme's affinity for certain substrates. cas.cz

| Compound | Enzyme Target | Binding Site | Inhibition Type | Reference |

|---|---|---|---|---|

| 9-Aminoacridine | Acetylcholinesterase (AChE) | Peripheral Anionic Site (PAS) | Not Specified | mdpi.com |

| 1,2,3,4-tetrahydro-9-aminoacridine (Tacrine) | Acetylcholinesterase (AChE) | Gamma-anionic site | Non-competitive | cas.cz |

Interaction with Histone Targets

Histones are proteins that package DNA into chromatin, and modifications to them play a critical role in regulating gene expression. embopress.orgfrontiersin.org These modifications, including methylation and acetylation, are carried out by "writer" enzymes (e.g., methyltransferases) and removed by "eraser" enzymes (e.g., demethylases). jcancer.orgmdpi.com Histone methylation can either activate or repress gene transcription depending on the specific site and degree of methylation. mdpi.com For example, methylation of histone H3 at lysine (B10760008) 4 (H3K4) is associated with transcriptional activation, while methylation at lysine 9 (H3K9) and lysine 27 (H3K27) is generally repressive. frontiersin.orgmdpi.com The enzymes that control these marks are important targets in cancer therapy. jcancer.org While histone-modifying enzymes are a significant focus of drug development, direct interactions between this compound and specific histone targets are not prominently documented in the available literature.

Cellular Mechanisms

The interactions of this compound at the molecular level translate into broader effects on cellular processes, most notably the regulation of the cell cycle.

Cell Cycle Arrest (e.g., G1-S phase)

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint. frontiersin.org Disruption of this checkpoint can halt cell division.

Research has shown that substituted 9-aminoacridines can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1-S phase. nih.gov This effect has been linked to the ability of these compounds to act as catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication. nih.gov The arrest in the G1 phase prevents cells from entering the S phase, where DNA is replicated, thereby blocking proliferation. nih.govoncotarget.com The G1 to S transition is controlled by key regulatory proteins, including cyclin-dependent kinases (like CDK2) and their cyclin partners (like Cyclin E), whose activities are often dysregulated in cancer cells. frontiersin.orgmdpi.com Inducing a G1 phase arrest is a recognized mechanism for the cytotoxic effects of various anti-cancer agents. oncotarget.com

Apoptosis Induction

Aminoacridine compounds are recognized as inducers of apoptosis, or programmed cell death. Studies focusing on 9-aminoacridine (9AA) and its derivatives show they can trigger p53-dependent apoptosis. tandfonline.com This process is characterized by the stabilization of the p53 protein, which in turn activates downstream targets to execute the cell death program. tandfonline.com

One of the key mediators in this pathway is the pro-apoptotic protein Bax. In experiments using HCT116 colon cancer cells, the absence of Bax rendered the cells highly resistant to apoptosis induced by acridine derivatives, indicating a crucial role for the mitochondrial pathway in their mechanism of action. tandfonline.com The induction of apoptosis is a key element of the anticancer activity observed with this class of compounds. rsc.orgnih.gov For instance, treatment of HCT116 wild-type cells with 9-aminoacridine resulted in a significant increase in the sub-G1 cell population, a common marker for apoptotic cells. tandfonline.com Furthermore, a derivative of 9-anilinoacridine (B1211779), known as CK0403, has been shown to be an effective inducer of apoptosis in SKBR-3 breast cancer cells. spandidos-publications.com

Table 1: Apoptosis Induction by Acridine Derivatives in HCT116 Cell Lines

| Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|

| HCT116 (p53 wild-type) | 9-aminoacridine (100 μM) | Significantly increased levels of apoptosis (sub-G1 cells). | tandfonline.com |

| HCT116 (p53 knockout) | Acridine derivatives | Significantly reduced levels of apoptosis compared to wild-type. | tandfonline.com |

| HCT116 (Bax knockout) | Acridine derivatives | Resistant to treatment-induced apoptosis. | tandfonline.com |

Autophagy Induction

In addition to apoptosis, certain aminoacridine derivatives can induce autophagy, a cellular process of self-degradation of components through lysosomes. spandidos-publications.comspandidos-publications.com This process can have a dual role in cancer, either promoting cell survival or contributing to cell death. Research on 9-aminoacridine derivatives like CK0403 demonstrates their ability to trigger the autophagic pathway in SKBR-3 breast cancer cells. spandidos-publications.comepa.gov

A key event in this process is the cleavage of the autophagy-related protein 5 (Atg5). spandidos-publications.com Cleaved Atg5 can translocate to the mitochondria and induce the release of cytochrome C, thereby providing a molecular link between autophagy and apoptosis. spandidos-publications.com Studies have shown that CK0403 is more effective at inducing the cleavage of Atg5 compared to other agents like amsacrine (B1665488) and doxorubicin (B1662922), highlighting its potent effect on this pathway. spandidos-publications.com

Reactive Oxygen Species (ROS) Generation

The impact of aminoacridines on the generation of reactive oxygen species (ROS) appears to be highly dependent on the specific chemical structure of the derivative. frontiersin.orgresearchgate.net ROS are chemically reactive molecules containing oxygen that can modulate various cellular pathways. wikipedia.org Some studies indicate that certain acridine derivatives exert their effects by increasing ROS levels. For example, the derivative AMTAC-19 was found to induce a significant increase in ROS production in HCT-116 cells, and its cytotoxic effect was reduced by the ROS scavenger N-acetylcysteine (NAC). researchgate.net

Conversely, other research has shown that the 9-aminoacridine derivative N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) actually decreased oxidative stress in an in vivo tumor model. frontiersin.orgnih.gov This suggests that while the acridine scaffold can be involved in redox modulation, the net effect—whether it leads to an increase or decrease in ROS—is dictated by the specific substitutions on the acridine ring. frontiersin.orgresearchgate.net

Signalling Pathway Modulation (e.g., PI3K/AKT/mTOR, NF-κB, p53)

Aminoacridines, particularly 9-aminoacridine, have been shown to simultaneously modulate several critical signaling pathways that are often deregulated in cancer. ipinnovative.comnih.gov

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. mdpi.combiologists.com Research demonstrates that 9-aminoacridine inhibits the PI3K/AKT/mTOR pathway. nih.govresearchgate.net The mechanism involves the selective downregulation of a specific catalytic subunit of the phosphoinositide 3-kinase (PI3K) family, p110γ. nih.govresearchgate.net Inhibition of this pro-survival pathway is a key component of the compound's antitumor activity. nih.gov

NF-κB Pathway: The nuclear factor-kappaB (NF-κB) pathway is crucial for inflammation, immunity, and cell survival. nih.gov Studies have found that 9-aminoacridine and its derivative quinacrine (B1676205) can suppress the activity of NF-κB. ipinnovative.comnih.gov This inhibition contributes to the compound's ability to halt pro-survival signals within cancer cells.

p53 Pathway: The tumor suppressor p53 is a critical guardian of the genome, capable of inducing cell cycle arrest and apoptosis. nih.gov A significant mechanism of action for aminoacridines is the activation of the p53 pathway. tandfonline.comnih.gov This activation occurs through a unique, non-genotoxic mechanism that is distinct from the pathway triggered by DNA damage. tandfonline.comoup.com Acridine derivatives stabilize the p53 protein by preventing its ubiquitination and subsequent degradation, without inducing the phosphorylation at serine 15 or serine 20 that is characteristic of the DNA damage response. tandfonline.com

Table 2: Modulation of Key Signaling Pathways by 9-Aminoacridine (9AA)

| Pathway | Effect of 9AA | Key Molecular Event | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Selective downregulation of PI3K catalytic subunit p110γ. | nih.govresearchgate.net |

| NF-κB | Suppression | Inhibition of NF-κB signaling activity. | nih.gov |

| p53 | Activation | Stabilization of p53 protein by blocking ubiquitination. | tandfonline.com |

DNA Damage Response Activation

The acridine structure is a planar system that is well-known for its ability to intercalate between the base pairs of DNA. frontiersin.org This physical insertion into the DNA double helix can interfere with the function of DNA-related enzymes, notably topoisomerases. rsc.org Inhibition of topoisomerase II, for example, can lead to the formation of DNA strand breaks, which typically activates the DNA Damage Response (DDR). rsc.org However, as mentioned previously, the activation of p53 by acridine derivatives appears to occur via a mechanism that is independent of a classical DNA damage signal. tandfonline.comoup.com This suggests a complex interaction where the compounds may induce some forms of DNA damage while simultaneously activating protective pathways through alternative, non-genotoxic routes like ribosomal stress. oup.com

Antiangiogenic Action

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Certain aminoacridine derivatives have demonstrated antiangiogenic properties. frontiersin.orgdntb.gov.ua In studies using an Ehrlich tumor model, the 9-aminoacridine derivative ACS-AZ was shown to significantly reduce the density of peritumoral microvessels after a 7-day treatment. frontiersin.orgnih.govdntb.gov.ua This antiangiogenic effect was associated with a reduction in the levels of the pro-angiogenic cytokine IL-1β and the chemokine CCL-2 in the tumor microenvironment. frontiersin.orgnih.gov

Upregulation of Th1-type Responses (e.g., TNF-α, IL-1β)

The immune system's response to tumors can be modulated by aminoacridine compounds. A T-helper 1 (Th1) type response, characterized by cytokines like TNF-α and IL-1β, is generally associated with antitumor immunity. assaygenie.comcusabio.com The effect of aminoacridines on this response can be specific to the derivative .

For instance, while some spiro-acridine compounds have been linked to an upregulation of Th1-type responses with an increase in both TNF-α and IL-1β, the derivative ACS-AZ showed a more complex profile. frontiersin.orgresearchgate.net In vivo studies with ACS-AZ demonstrated a significant increase in the levels of TNF-α, which is related to its direct cytotoxic effects. frontiersin.orgnih.gov However, the same compound led to a decrease in IL-1β levels, an effect which may be linked to its antiangiogenic action. frontiersin.orgnih.gov This highlights that different aminoacridine structures can fine-tune the immune microenvironment in distinct ways.

Table 3: Immunomodulatory Effects of the Acridine Derivative ACS-AZ

| Cytokine | Observed Effect | Associated Action | Reference |

|---|---|---|---|

| TNF-α | Increased | Direct cytotoxicity | frontiersin.orgnih.gov |

| IL-1β | Reduced | Antiangiogenic effect | frontiersin.orgnih.gov |

Membrane Disruption and Intracellular Metabolic Interference

While the primary mechanism of action for many acridine derivatives has historically been attributed to DNA intercalation, emerging research indicates a more complex and multifaceted interaction with target cells, including effects on membrane integrity and crucial metabolic pathways. For this compound and its close analogs, the antibacterial and cytotoxic effects appear to stem not only from direct interaction with nucleic acids but also from the disruption of the cellular membrane's electrochemical potential and interference with essential intracellular metabolic processes such as cellular respiration and ribosome biogenesis.

Studies on the closely related compound 9-aminoacridine (9-AA) have revealed a dual mechanism of action. asm.orgasm.org While 9-AA does not appear to cause overt physical disruption or pore formation in the bacterial cell wall, it accumulates in the cell membrane. asm.org This accumulation is associated with a disruption of the proton motive force (PMF) across the inner and outer membranes. asm.orgasm.org The PMF is a critical component of cellular respiration, driving the synthesis of ATP through chemiosmosis. libretexts.orgvisiblebody.com By collapsing the PMF, aminoacridines can effectively short-circuit the cell's energy production, leading to a bacteriostatic or bactericidal effect. asm.org

Confocal laser scanning microscopy has shown that 9-AA colocalizes with membrane-staining dyes in Klebsiella pneumoniae, indicating it targets the cell membrane. asm.org However, assays using fluorescence probes like SYTOX Green, which detects compromised membranes, showed no significant membrane-disrupting activity, suggesting the effect is on the membrane's function rather than its physical structure. asm.org

| Experimental Assay | Observation | Inferred Mechanism | Reference |

|---|---|---|---|

| Peptidoglycan (PGN) competitive inhibition assay | No change in MIC or MBCs in the presence of PGN. | Does not target the cell wall component. | asm.org |

| SYTOX Green staining | No significant fluorescence observed. | Does not cause significant membrane permeabilization or disruption. | asm.org |

| Confocal Laser Scanning Microscopy (CLSM) with FM4-64 (membrane dye) | Staining of 9-AA colocalized with the membrane dye. | Accumulates in and targets the cell membrane. | asm.org |

| Proton Motive Force (PMF) Disruption | 9-AA was found to disrupt the PMF. | Interferes with the electrochemical gradient across the membrane, impacting cellular energy production. | asm.orgasm.org |

In addition to disrupting membrane energetics, aminoacridines interfere with other fundamental metabolic processes. A significant mode of this interference is the inhibition of ribosome biogenesis. mdpi.com Research demonstrates that 9-aminoacridine is a potent inhibitor of both the transcription of ribosomal RNA (rRNA) by RNA polymerase I and the subsequent post-transcriptional processing of the 47S pre-rRNA transcript. mdpi.com Ribosome synthesis is a highly energy-intensive process, and its disruption rapidly halts cell growth and proliferation. mdpi.com This inhibition of a core metabolic function represents a key aspect of the compound's biological activity. mdpi.com

| Process Affected | Specific Effect | Consequence | Reference |

|---|---|---|---|

| pre-rRNA Transcription | Potent inhibition of RNA Polymerase I (Pol I). | Rapid cessation of 47S primary pre-rRNA transcript synthesis. | mdpi.com |

| pre-rRNA Processing | Inhibition of the multistep processing of 47S pre-rRNA. | Failure to produce mature 18S, 5.8S, and 28S rRNAs required for ribosome assembly. | mdpi.com |

Furthermore, the classical mechanism of DNA intercalation itself represents a form of metabolic interference. By inserting between base pairs, acridines can inhibit the function of enzymes crucial for DNA metabolism, such as DNA and RNA polymerases and topoisomerases. nih.govnih.gov Inhibition of topoisomerase II, for instance, prevents the enzyme from re-ligating DNA strands after cleavage, leading to the accumulation of DNA strand breaks. nih.gov This DNA damage triggers cellular stress responses and can ultimately induce programmed cell death (apoptosis), representing a fatal disruption of the cell's metabolic and reproductive capabilities. nih.govtandfonline.com

Biological Activities and Therapeutic Potential

Anticancer Research

Acridine (B1665455) derivatives have been investigated as potential cancer therapeutic agents, with a focus on their interactions with DNA and related enzymes like topoisomerases and telomerase. nih.gov Amsacrine (B1665488), a well-known anticancer acridine drug, is used against acute leukemia and its derivatives can modulate topoisomerase II and other intracellular targets. nih.gov

Therapeutic Repurposing and New Drug Development

Drug repurposing is a cost-effective strategy to broaden the range of cancer treatments. nih.gov The known antitumor properties of aminoacridines have made them candidates for such repurposing efforts. nih.gov For instance, N-cinnamoyl-aminoacridines, initially identified as antiplasmodial agents, have been investigated for their antiproliferative effects against cancer cell lines. nih.gov This approach leverages existing knowledge of a drug's safety and pharmacokinetics to accelerate its development for a new indication. mdpi.com

The development of new drugs based on the 2-aminoacridine scaffold is an ongoing area of research. Amsacrine, a 9-anilinoacridine (B1211779) derivative, was a significant development in this field and was selected for clinical trials by the US National Cancer Institute due to its activity against human acute leukemia. mdpi.com The success of amsacrine spurred the synthesis and testing of numerous other analogues. mdpi.comencyclopedia.pub For example, N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide (DACA) showed excellent activity against a mouse lung adenocarcinoma. mdpi.com The goal of these development programs is often to create compounds with enhanced potency and reduced toxicity. mdpi.com

Role in Combination Therapies (e.g., Nanomaterial-based Hybrid Systems)

Combination therapy is a cornerstone of cancer treatment, aiming to improve outcomes, overcome drug resistance, and reduce toxicity by using drugs with different mechanisms of action. frontiersin.org this compound derivatives are being explored in combination with other agents. For instance, some acridine-based drugs have been shown to potentiate the cell-killing effects of cisplatin (B142131) in NSCLC cells. nih.gov

A promising approach involves the use of nanomaterial-based hybrid systems for drug delivery. acs.org Graphene oxide (GO) has been used as a nanocarrier for the co-delivery of doxorubicin (B1662922) and 9-aminoacridine (B1665356). rsc.orgresearchgate.net This dual-drug nanocarrier demonstrated increased cytotoxicity against cancer cells compared to single-drug-loaded carriers. rsc.orgresearchgate.net This system can be further enhanced with targeting moieties, such as anti-HER2 antibodies, to specifically target cancer cells. rsc.orgresearchgate.net Such targeted delivery systems hold the potential for more effective and less toxic cancer therapies. acs.org

Overcoming Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. oncotarget.com 9-Anilinoacridines have an advantage over some other topoisomerase II inhibitors in that they are not typically affected by transport-mediated MDR. spandidos-publications.com Furthermore, structural modifications to the topoisomerase II-binding domain of these compounds can help overcome atypical MDR. spandidos-publications.com

One derivative, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), has shown a reduced sensitivity to multidrug resistance. nih.gov In Jurkat leukemia cell lines exhibiting atypical multidrug resistance, DACA was largely able to overcome the resistance seen with other topoisomerase-directed agents. nih.gov This reduced susceptibility to both P-glycoprotein- and topoisomerase II-mediated MDR mechanisms makes DACA and similar compounds promising candidates for treating resistant cancers. nih.gov

Antimicrobial Research

Antibacterial Activity and Mechanisms

Acridine derivatives have long been recognized for their antibacterial properties. kg.ac.rs The key factors for their antibacterial action include the ability to form cations, a high degree of ionization at neutral pH, and a planar molecular surface. kg.ac.rs The antibacterial activity of some aminoacridines is attributed to their ability to intercalate into bacterial DNA. kg.ac.rs

Derivatives of 9-aminoacridine have shown activity against various bacteria, including Staphylococcus aureus, Proteus vulgaris, Salmonella typhimurium, and Escherichia coli. kg.ac.rs The presence of certain substituents on the acridine ring can enhance this activity. kg.ac.rs For example, a series of 9-alkylaminoacridines demonstrated a clear structure-activity relationship, with peak activity against methicillin-resistant Staphylococcus aureus (MRSA) observed with alkyl chains of 10 to 14 carbons. capes.gov.br Interestingly, these compounds are thought to act as membrane-active disruptors rather than through DNA intercalation. capes.gov.br

Furthermore, 9-aminoacridine has been shown to act synergistically with the antibiotic rifampin against multidrug-resistant Klebsiella pneumoniae. nih.gov Mechanistic studies revealed that 9-aminoacridine disrupts the bacterial proton motive force and interacts with bacterial DNA. nih.gov Nanoconjugates of 9-aminoacridine hydrochloride hydrate (B1144303) with zinc oxide nanoparticles have also demonstrated enhanced antibacterial efficacy against E. coli, with the nanoconjugate generating intracellular reactive oxygen species. acs.org

Table 2: Antibacterial Activity of this compound and its Derivatives

| Derivative/Compound | Target Bacteria | Mechanism of Action |

| 9-Aminoacridine Derivatives | Staphylococcus aureus, Proteus vulgaris, Salmonella typhimurium, Escherichia coli | DNA intercalation |

| 9-Alkylaminoacridines | Methicillin-resistant Staphylococcus aureus (MRSA) | Amphiphilic membrane disruption |

| 9-Aminoacridine | Multidrug-resistant Klebsiella pneumoniae | Disruption of proton motive force, DNA interaction |

| ZnO–9-Aminoacridine Nanoconjugate | Escherichia coli | Generation of intracellular reactive oxygen species |

Activity against Gram-Positive and Gram-Negative Bacteria

Antimalarial Activity

Acridine derivatives have a historical significance as antimalarial agents, with quinacrine (B1676205) being a notable example. openmedicinalchemistryjournal.comsemanticscholar.orgslideshare.net Research has continued to explore the antimalarial potential of this chemical class, including this compound analogues. The antimalarial activity of 9-aminoacridines is often attributed to their ability to interfere with the parasite's biological processes. openmedicinalchemistryjournal.com

Structure-activity relationship studies have shown that specific substitutions on the acridine ring are crucial for potent antimalarial activity. For instance, the presence of 6-chloro and 2-methoxy substituents on the acridine ring, along with two positive charges, is associated with good antimalarial efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. openmedicinalchemistryjournal.commdpi.comnih.gov One such compound, 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride, has shown promising in vitro activity. semanticscholar.orgnih.gov

The mechanism of action for these antimalarial acridines is believed to involve the inhibition of β-hematin formation, a process essential for the parasite's survival. nih.gov By preventing the detoxification of heme, these compounds lead to the death of the parasite. Some 9-aminoacridine derivatives have demonstrated significant activity against chloroquine-resistant strains, with IC50 values of ≤ 0.2 μM. openmedicinalchemistryjournal.com

Antifungal Effects

The antifungal properties of acridine derivatives have also been investigated. Acriflavine, an acridine derivative, has been used as a fungicide. nih.gov More recent studies have focused on synthesizing novel acridine derivatives with enhanced and more selective antifungal activity.

Derivatives of 1-nitro-9-aminoacridine (B1201617) have shown antifungal activity, including against fluconazole-resistant strains of Candida albicans. nih.govresearchgate.net One derivative, IE6, was particularly effective against these resistant strains. nih.gov The mode of action for some of these antifungal acridines is believed to be the inhibition of yeast topoisomerase II. nih.gov

Furthermore, some 2-aminopyridine (B139424) derivatives have demonstrated moderate to very good antifungal activity against clinical fungi such as Aspergillus flavus and Aspergillus ochraceus. mdpi.com Certain compounds showed a broad-spectrum antifungal activity against pathogenic Aspergillus ochraceus. mdpi.com The simultaneous presence of bromine atoms and nitro and amino groups in some 2-amino-3-cyanopyridine (B104079) derivatives is thought to contribute to their promising antifungal and antibacterial activities. unpatti.ac.id

Table 2: Antifungal Activity of Acridine and Aminopyridine Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1-Nitro-9-aminoacridine derivative (IE6) | Fluconazole-resistant C. albicans | Active (MICs: 16-64 μg mL-1) | nih.gov |

| 2-Aminopyridine derivatives (7b, 7c) | Aspergillus ochraceus | High (Inhibition: 77-78%) | mdpi.com |

| Acridine thiosemicarbazide (B42300) derivatives | Fungi | Active (MIC: 10–80 μM) | nih.gov |

| Acridine derivative M14 | Candida spp., dermatophytes | Growth-inhibitory (MIC: 7.81–31.25 μg mL–1) | nih.gov |

Antiprotozoal and Antileishmanial Properties

Beyond malaria, this compound and its derivatives have shown promise against other protozoal diseases, including leishmaniasis. mdpi.comnih.govresearchgate.net Leishmaniasis is caused by protozoa of the genus Leishmania. mdpi.com

A novel acridine derivative, ACW-02, demonstrated good antileishmanial activity against the amastigote form of Leishmania amazonensis, with an IC50 of 6.57 µg/mL, while being non-cytotoxic to macrophages. mdpi.com The mechanism of this compound is suggested to involve interaction with the parasite's DNA. mdpi.com Similarly, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have shown inhibitory effects on Leishmania mexicana promastigotes and intracellular amastigotes. nih.gov

Furthermore, 9-anilinoacridine derivatives have been found to be active against both promastigote and amastigote forms of Leishmania major. acs.org The substitution pattern on the acridine ring significantly influences their activity and therapeutic index. acs.org These findings highlight the potential of acridine-based compounds in the development of new treatments for leishmaniasis and other protozoal infections. uoanbar.edu.iqbritannica.com

Antitrypanosomal Activity

The therapeutic potential of acridine derivatives extends to trypanosomiasis, a disease caused by protozoa of the genus Trypanosoma. nih.govplos.orgnih.gov A library of 2-aminopyridines, initially identified for their antiplasmodial activity, was investigated for their effects on Trypanosoma brucei. nih.gov This research identified structural features important for antitrypanosomal activity, which were distinct from those required for antimalarial effects, suggesting that these compounds can be optimized to specifically target Trypanosoma. nih.gov

Screening of various acridine derivatives has shown a dose-dependent effect on Trypanosoma rhodesiense and T. brucei bloodstream forms. nih.gov Although most derivatives had moderate activity, some 9-thioacridines and 9-aminoacridines showed in vitro activity at concentrations below 1 microgram/ml. nih.gov

Neuroprotective Effects and Alzheimer's Disease Research

In the realm of neurodegenerative diseases, derivatives of aminoacridine have been investigated for their potential in treating Alzheimer's disease. nih.govresearchgate.net A key pathological feature of Alzheimer's is the decline in cholinergic neurotransmission. nih.gov Therefore, inhibiting the enzymes that break down acetylcholine (B1216132), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. nih.govresearchgate.net

Tacrine, an aminoacridine derivative, is a known acetylcholinesterase inhibitor. nih.govresearchgate.net Research has focused on developing new acridine-based compounds with improved inhibitory activity and selectivity. pjps.pkdoaj.orgmdpi.com For example, bis-amiridines, which are homobivalent derivatives of amiridine, have shown high inhibitory activity against both AChE and BChE, with a preference for BChE. mdpi.com

Molecular docking studies have provided insights into how these compounds interact with the active sites of these enzymes. mdpi.com It is believed that the acridine moiety interacts with key amino acid residues in the enzyme's active site, leading to its inhibition. mdpi.com Furthermore, some 9-aminoacridine derivatives have shown better enzyme inhibition than the standard drug galantamine. researcher.life The neuroprotective effects of these compounds are primarily attributed to their ability to prolong the action of acetylcholine in the brain, which can provide symptomatic relief in Alzheimer's patients. nih.govcas.cz

Table 3: Cholinesterase Inhibitory Activity of Aminoacridine Derivatives

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Phthalimide-based derivatives (4a-4e) | Acetylcholinesterase | 16.42 ± 1.07 µM to 63.03 ± 4.06 µM | nih.gov |

| Bis-amiridines (3a-c) | Acetylcholinesterase | 1.4–2.9 µM | mdpi.com |

| Bis-amiridines (3a-c) | Butyrylcholinesterase | 0.067–0.13 µM | mdpi.com |

| 1,2,3,4-Tetrahydro-9-aminoacridine | Acetylcholinesterase | Non-competitive inhibitor (Ki of 2 µM) | cas.cz |

Anti-Inflammatory Applications

Research into the acridine nucleus has identified it as a versatile pharmacophore with a range of biological activities, including anti-inflammatory effects. ijpsonline.comijpsonline.com The semi-planar structure of the acridine ring system allows it to interact with various biological receptors, influencing different signaling pathways. ijpsonline.comijpsonline.com

Detailed Research Findings

While direct studies on this compound are scarce, research on derivatives, particularly those with substitutions at the 2-position and 4-position, has demonstrated anti-inflammatory potential. For instance, studies on 9-chloro-2,4-(un)substituted acridines have shown that their condensation products can exhibit anti-inflammatory activity. capes.gov.brnih.gov In one study, a derivative demonstrated a 41.17% anti-inflammatory effect, which was noted to be more potent than the standard drug ibuprofen (B1674241) under the same testing conditions. capes.gov.brptfarm.pl

The anti-inflammatory effects of acridine derivatives are often linked to their ability to inhibit key enzymes and signaling molecules in the inflammatory cascade. The primary pathways for the metabolism of arachidonic acid, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are significant targets for anti-inflammatory drugs. patsnap.com These pathways produce prostaglandins (B1171923) and leukotrienes, which are crucial mediators of inflammation. patsnap.com

Some acridine derivatives have been investigated for their potential to act as inhibitors of these enzymes. The addition of aryl rings to the acridine structure has been suggested to enhance selective binding to the COX-2 binding site. ijpsonline.com COX-2 is an inducible enzyme that plays a major role in producing prostaglandins at sites of inflammation. nih.gov

Furthermore, acridine compounds have been shown to modulate the production of inflammatory cytokines. Cytokines are signaling proteins that are pivotal in regulating the intensity and duration of immune responses. nau.edulibretexts.org Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are key targets for anti-inflammatory therapies. mdpi.com Research on 9-aminoacridine derivatives has shown they can influence cytokine levels, for example by reducing IL-1β. nih.gov Some acridines have been found to completely block the production of TNF in human leukocytes. nih.gov These findings highlight a potential mechanism for the anti-inflammatory action of the broader acridine class.

Anti-Inflammatory Activity of Acridine Derivatives

The following table summarizes the anti-inflammatory activity of various synthesized acridine derivatives from a study investigating their potential therapeutic effects. The activity was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating anti-inflammatory properties.

| Compound ID | Substituent on Acridine Ring | % Anti-inflammatory Activity |

| 3e | 2-Methyl, 4-Methyl | 41.17% |

| 3j | 2-Chloro | 38.23% |

| 3d | 2-Methyl, 4-Methyl | 35.29% |

| 3a | Unsubstituted | 29.41% |

| 5d | 2-Chloro | 29.41% |

| Ibuprofen | (Standard Drug) | 39.00% |

| Data sourced from research on the condensation products of substituted acridines. capes.gov.brnih.gov |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 2-aminoacridine, providing critical insights into its electronic and structural nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound and its derivatives.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the chemical structure. In a study of a Tröger's base derivative of this compound, ¹H and ¹³C NMR spectra were fully assigned using one- and two-dimensional techniques. researchgate.net For instance, in a derivative, specific proton signals were identified, such as H-6n at 4.90 ppm and H-6x at 5.15 ppm. researchgate.net The assignments for the ¹³C NMR spectrum were aided by DEPT experiments to distinguish between different types of carbon atoms, and by 2D NMR experiments like HMQC and HMBC for correlating protons and carbons. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT |

| H-6n | 4.90 | 54.5 | CH₂ |

| H-6x | 5.15 | 54.5 | CH₂ |

| H-13 | 4.61 | 67.0 | CH₂ |

| H-3 | 8.08 | 129.5 | CH |

| H-4 | 7.68 | 129.7 | CH |

| H-1' | 7.97 | 127.9 | CH |

| H-2' | 7.53 | 126.1 | CH |

| H-3' | 7.74 | 129.8 | CH |

| H-4' | 8.16 | 129.1 | CH |

| H-10' | 8.58 | 128.9 | CH |

| C-1 | - | 124.9 | C |

| C-2 | - | 147.4 | C |

| C-4a | - | 144.4 | C |

| C-6a | - | 120.4 | C |

| C-10a | - | 126.3 | C |

| C-4a' | - | 147.8 | C |

Data sourced from a study on a Tröger's base derived from this compound. researchgate.net

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within the this compound structure. The chemical shifts of ¹⁵N are highly sensitive to the electronic environment, including protonation state and solvent interactions. nih.gov For example, studies on related nitrogen-containing heterocyclic compounds have shown that ¹⁵N chemical shifts can differentiate between various nitrogen environments, such as those in amide and pyrrolic structures in complex matrices. csic.es The use of ¹⁵N-enriched samples can significantly enhance signal detection, and techniques like polarization transfer can be used to obtain spectra of molecules bound to larger entities like proteins. researchgate.net

2D NMR Experiments: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of complex spectra. wikipedia.org These techniques reveal through-bond and through-space correlations between nuclei. For example, COSY helps identify coupled protons, while NOESY provides information on spatial proximity. wikipedia.org HSQC and HMBC experiments are crucial for correlating protons with directly attached or more distant carbons and nitrogens, respectively. researchgate.netprotein-nmr.org.ukumass.edu Such experiments have been instrumental in studying the interaction of acridine (B1665455) derivatives with DNA, allowing for the determination of binding modes and the three-dimensional structure of the resulting complexes. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption spectrum is characterized by distinct bands corresponding to π→π* and n→π* transitions of the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the solvent environment and molecular interactions. msu.edu

For example, the interaction of acridine derivatives with DNA can be monitored by changes in the UV-Vis spectrum. Upon binding to double-stranded DNA, a bathochromic (red) shift and a hypochromic (decrease in absorbance) effect are often observed, indicating the intercalation of the acridine ring between the DNA base pairs. oup.com The absorption spectrum of this compound itself shows characteristic peaks, and these can be influenced by factors like pH. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for Acridine Derivatives

| Compound | Solvent/Condition | λ_max (nm) | Molar Absorptivity (ε) |

| Isoprene | Not specified | 222 | 20,000 |

| Benzene | Not specified | 180, 200, 254 | >65,000, 8,000, 240 |

| Acridine | Ethanol (B145695) | 354 | Not specified |

Data compiled from various spectroscopic studies. msu.eduresearchgate.net

Fluorescence Spectroscopy

This compound and its derivatives are often highly fluorescent, making fluorescence spectroscopy a valuable tool for their study.